molecular formula C26H24BrN3O6 B12036123 [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 769151-72-6

[4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

Cat. No.: B12036123
CAS No.: 769151-72-6
M. Wt: 554.4 g/mol
InChI Key: HYCHAAPKCGBVRI-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyaniline group, and a propoxybenzoate ester. Its molecular formula is C24H22BrN3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromo-2-formylphenyl 4-propoxybenzoate with 2-(2-methoxyanilino)-2-oxoacetyl hydrazine under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyaniline group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structural features suggest that it may exhibit biological activity, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydrazone linkage and the methoxyaniline group play crucial roles in its binding affinity and specificity. Additionally, the bromine atom and the propoxybenzoate ester contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
  • [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate
  • [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate lies in its specific combination of functional groups. The presence of the propoxybenzoate ester differentiates it from similar compounds, potentially leading to distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

769151-72-6

Molecular Formula

C26H24BrN3O6

Molecular Weight

554.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C26H24BrN3O6/c1-3-14-35-20-11-8-17(9-12-20)26(33)36-22-13-10-19(27)15-18(22)16-28-30-25(32)24(31)29-21-6-4-5-7-23(21)34-2/h4-13,15-16H,3,14H2,1-2H3,(H,29,31)(H,30,32)/b28-16+

InChI Key

HYCHAAPKCGBVRI-LQKURTRISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.